molecular formula C27H25NO4 B12372142 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol

4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol

Cat. No.: B12372142
M. Wt: 427.5 g/mol
InChI Key: WRMAKSBVZBLGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[108002,607,11013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol is a complex organic compound characterized by its intricate polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the polycyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the polycyclic structure.

    Introduction of functional groups: Functional groups such as hydroxyl and methyl groups are introduced through various organic reactions, including alkylation and hydroxylation.

    Final coupling: The final step involves coupling the polycyclic core with a benzene-1,2-diol moiety, typically using a coupling reagent under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the polycyclic core, to form reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique polycyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,3-diol
  • 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,4-diol

Uniqueness

The uniqueness of 4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol lies in its specific arrangement of functional groups and the polycyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(5,17,17-trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C27H25NO4/c1-14-13-31-25-17-7-8-18-16(5-4-10-27(18,2)3)23(17)26-24(22(14)25)28-21(32-26)12-15-6-9-19(29)20(30)11-15/h6-9,11,13,29-30H,4-5,10,12H2,1-3H3

InChI Key

WRMAKSBVZBLGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)OC(=N3)CC6=CC(=C(C=C6)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.